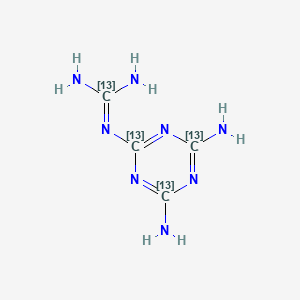

Guanylmelamine-13C4

Description

Guanylmelamine-¹³C₄ (molecular formula: ¹³C₄H₈N₈, molecular weight: 172.14 g/mol) is a stable isotope-labeled derivative of guanylmelamine, where four carbon atoms are replaced with carbon-13 isotopes. This compound is classified as a bioactive small molecule and is primarily used in research settings for isotopic tracing, metabolic studies, and analytical applications such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) .

Properties

IUPAC Name |

2-(4,6-diamino-(2,4,6-13C3)1,3,5-triazin-2-yl)(13C)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12)/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVPICNVQBBOQP-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=N1)N=[13C](N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanylmelamine-13C4 can be synthesized by treating dicyandiamide with a substantially anhydrous hydrogen halide such as hydrogen chloride, hydrogen bromide, or hydrogen fluoride . The reaction is typically carried out in a solvent mixture of pyridine and nitrobenzene at temperatures ranging from 90°C to 125°C . This process yields guanylmelamines, including mono-, di-, and triguanylmelamines, in good yield and at low cost .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research and pharmaceutical applications. The process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Guanylmelamine-13C4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanylmelamines .

Scientific Research Applications

Guanylmelamine-13C4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Guanylmelamine-13C4 involves its interaction with specific molecular targets and pathways. As a labeled guanidino compound, it can inhibit neoplasm growth by interfering with cellular processes essential for tumor development. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Properties :

- Isotopic Purity : Contains four ¹³C atoms, ensuring high sensitivity in isotopic labeling experiments.

- Applications : Utilized in pharmaceutical and biochemical research for tracking metabolic pathways, enzyme mechanisms, and environmental fate studies .

Comparison with Similar Compounds

Structural and Isotopic Analogues

The following table compares Guanylmelamine-¹³C₄ with structurally related and isotopically labeled compounds:

Notes on Discrepancies and Limitations

CAS Number Variability: Discrepancies in CAS numbers (e.g., 4405-08-7 vs. 1346600-80-3 for Guanylmelamine-¹³C₄) may reflect supplier-specific nomenclature or batch variations. Researchers should verify identifiers with suppliers .

Safety and Handling : Guanylmelamine-¹³C₄ is restricted to industrial/research use, with explicit prohibitions on medical or consumer applications .

Biological Activity

Guanylmelamine-13C4 is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of guanylmelamine, characterized by the incorporation of carbon isotopes. The molecular formula is with a unique isotopic signature that may influence its biological behavior.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its cytotoxic , antimicrobial , and anticancer properties.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data:

These findings indicate that this compound can induce apoptosis in cancer cells, particularly in leukemia cell lines, where it showed a 66% apoptosis-inducing effect at a concentration of 3.0 μM.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Induction of Apoptosis : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death.

- Nitric Oxide Production : It enhances nitric oxide production in murine macrophages by inducing the expression of inducible nitric oxide synthase (iNOS) at concentrations as low as 1.0 μM .

- Inhibition of Tumor Growth : Studies have indicated that this compound may inhibit key proteins involved in tumor progression, such as PDCD4 (Programmed Cell Death Protein 4), which plays a role in apoptosis regulation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability in THP-1 cells, suggesting its potential use as a chemotherapeutic agent.

- Case Study 2 : A study on murine models indicated that this compound reduced tumor size significantly compared to control groups, supporting its role as an anticancer drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.